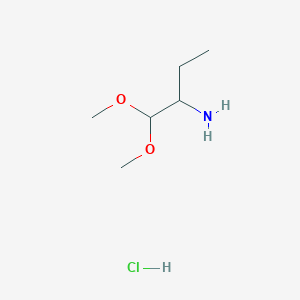
4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride
Vue d'ensemble
Description
“4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C11H12FNO2 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” consists of a benzoic acid group attached to a pyrrolidine ring via a fluorine atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo a variety of reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The predicted density of “4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride” is 1.301±0.06 g/cm3, and its predicted boiling point is 377.9±32.0 °C . The molecular weight of the compound is 209.22 .Applications De Recherche Scientifique
Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a core component of 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride, is widely used in medicinal chemistry due to its versatility and ability to enhance biological activity. It allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is crucial for binding to enantioselective proteins . The compound’s structure can be manipulated to design new drug candidates with varied biological profiles.
Drug Design: Stereogenicity and Biological Activity
The stereogenicity of carbons in the pyrrolidine ring is significant for the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to diverse binding modes to proteins, affecting the efficacy and selectivity of potential drugs . This compound can be used to study the impact of stereochemistry on drug design and development.
Synthetic Strategies: Ring Construction and Functionalization
Researchers utilize 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride for synthetic strategies, including ring construction from various precursors and functionalization of preformed pyrrolidine rings. These methods are essential for creating proline derivatives and other biologically active compounds .
Antiviral Research: Indole Derivatives
Indole derivatives, which share structural similarities with the benzoic acid moiety of the compound, have shown significant antiviral properties. By studying the biological potential of such derivatives, scientists can develop new antiviral agents with high selectivity and potency .
Pharmacological Studies: Biological Potential of Indole
The indole nucleus, related to the benzoic acid part of the compound, is found in many bioactive compounds. It has a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound can be used to explore new therapeutic possibilities within these areas .
Forensic Applications: Psychoactive Substance Analysis
Derivatives of pyrrolidine, including those similar to 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride, are often analyzed in forensic science due to their presence in new psychoactive substances (NPS). The compound’s structure can aid in identifying and understanding the pharmacological effects of NPS .
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-3-pyrrolidin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHRLVQEYLDJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)


![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)









